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Compound of Interest

Compound Name: 2-Amino-3-iodophenol

Cat. No.: B045077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical properties and structure of
2-Amino-3-iodophenol, a substituted aromatic compound of interest in various fields of
chemical research and development. This document summarizes its known physical and
chemical characteristics, safety information, and structural features, while also highlighting
areas where experimental data is currently limited.

Chemical Structure and Properties

2-Amino-3-iodophenol possesses a benzene ring substituted with an amino group, a hydroxyl
group, and an iodine atom at positions 2, 1, and 3 respectively. The arrangement of these
functional groups dictates its chemical reactivity and physical properties.

Structure Visualization:
Caption: Chemical structure of 2-Amino-3-iodophenol.

Physicochemical Data

Quantitative data for 2-Amino-3-iodophenol is limited, with much of the available information
being calculated rather than experimentally determined. The following tables summarize the
available data.

Table 1: General and Calculated Physical Properties
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Property Value Source
Molecular Formula CeHeINO [1]
Molecular Weight 235.02 g/mol [1]
Physical Form Solid

] ] 137 °C (Explosive)
Melting Point [2]
(Calculated)

. . 312.564 °C at 760 mmHg
Boiling Point 2]
(Calculated)

Density 2.094 g/cm3 (Calculated) [2]

Flash Point 142.834 °C (Calculated) [2]

Table 2: Identifiers

Identifier Value

CAS Number 443921-86-6

InChl 1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
InChlKey VMFLCURUMAEIAO-UHFFFAOYSA-N
SMILES Nclc(O)ccccll

Spectroscopic Data

Experimental spectroscopic data for 2-Amino-3-iodophenol is not readily available in the
public domain. However, predicted mass spectrometry data has been reported.

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)[3]
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Adduct m/z Predicted CCS (A2
[M+H]* 235.95670 136.2
[M+Na]* 257.93864 138.0
[M-H]- 233.94214 131.9

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-Amino-3-iodophenol is not
available in the cited literature. However, a plausible synthetic route can be inferred from
general methods for the synthesis of analogous compounds. A common approach for
introducing an iodine atom to a phenol ring is through electrophilic aromatic substitution. The
presence of both an activating amino and hydroxyl group would direct iodination. A potential,
though unverified, synthetic pathway could involve the direct iodination of 2-aminophenol.

Hypothetical Synthesis Workflow:

Iodinating Agent

(e.g., I2, NIS) »| Reaction Puritication »-| 2-Amino-3-iodophenol

2-Aminophenol

Click to download full resolution via product page

Caption: A possible synthetic route to 2-Amino-3-iodophenol.

Reactivity and Safety

The reactivity of 2-Amino-3-iodophenol is influenced by its three functional groups. The
aromatic ring is activated towards electrophilic substitution by the electron-donating amino and
hydroxyl groups. The amino group can act as a nucleophile and a base, while the phenolic
hydroxyl group is weakly acidic. The carbon-iodine bond can participate in various coupling
reactions, which is a common feature for aryl iodides.

Safety Information:
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2-Amino-3-iodophenol is classified as a hazardous substance. The following table
summarizes the key safety data.

Table 4: Hazard and Safety Information

Category Information
GHS Pictograms GHSO06 (Toxic)
Signal Word Danger

H301 (Toxic if swallowed), H319 (Causes

Hazard Statements ] S
serious eye irritation)

P264, P270, P280, P301 + P310, P305 + P351

Precautionary Statements
+ P338, P337 + P313

It is crucial to handle this compound with appropriate personal protective equipment in a well-
ventilated area.

Experimental Protocols

Detailed experimental protocols for the characterization of 2-Amino-3-iodophenol are not
available in the searched literature. For general guidance, standard laboratory procedures for
obtaining spectroscopic and physical data for solid organic compounds would be applicable.

General Considerations for Characterization:

 NMR Spectroscopy: For *H and 3C NMR, deuterated solvents such as DMSO-ds or CDCls
would be suitable. The chemical shifts would be indicative of the substitution pattern on the
aromatic ring.

» IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption
bands for O-H and N-H stretching (typically in the 3200-3600 cm~1* region), as well as C-N,
C-0, and C-I stretching vibrations and aromatic C-H and C=C bands.

o Mass Spectrometry: Electron ionization (El) or electrospray ionization (ESI) would be
appropriate methods to determine the molecular weight and fragmentation pattern.
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e Melting Point: A standard melting point apparatus would be used. The observation of
decomposition ("Expl.") suggests that heating should be done with care.[2]

 Solubility: Qualitative solubility tests could be performed in a range of solvents (e.g., water,
ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Conclusion

2-Amino-3-iodophenol is a chemical compound with established structural and basic safety
information. However, there is a notable lack of experimentally determined physicochemical
data, particularly in the areas of spectroscopy and physical properties like melting point and
solubility. The available data is predominantly computational. Further experimental investigation
is required to fully characterize this compound and to develop specific and efficient synthetic
protocols. This guide serves as a summary of the current knowledge and a starting point for
future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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